Galanin Message Associated Peptide (16-41) amide
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Overview
Description
Galanin Message Associated Peptide (16-41) amide is a fragment of the larger galanin peptide, which is a neuropeptide involved in various physiological processesIt has a molecular formula of C134H219N35O37S and a molecular weight of approximately 2944.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galanin Message Associated Peptide (16-41) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Galanin Message Associated Peptide (16-41) amide can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residue in the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs of the peptide for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Scientific Research Applications
Galanin Message Associated Peptide (16-41) amide has several scientific research applications:
Mechanism of Action
The mechanism of action of Galanin Message Associated Peptide (16-41) amide involves its interaction with specific receptors and pathways:
Receptor Binding: It binds to galanin receptors (GalR1, GalR2, and GalR3) on the cell surface, leading to various intracellular effects.
Signal Transduction: The binding activates G-protein-coupled receptor pathways, influencing the activity of adenylate cyclase, phospholipase C, and other downstream effectors.
Biological Effects: These interactions result in the modulation of neurotransmitter release, hormone secretion, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Galanin Message Associated Peptide (1-41) amide: Another fragment of the galanin peptide with a slightly different sequence.
Galanin Message Associated Peptide (44-59) amide: A shorter fragment with distinct biological activities.
Uniqueness
Galanin Message Associated Peptide (16-41) amide is unique due to its specific sequence and the resulting biological activities. It has been shown to have distinct effects on neurotransmission, hormone regulation, and immune modulation compared to other fragments .
Biological Activity
Galanin Message Associated Peptide (GMAP) is a neuropeptide derived from the precursor of galanin, which plays significant roles in various physiological processes. This article explores the biological activity of GMAP (16-41) amide, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.
Overview of GMAP
GMAP is a 26-amino acid peptide that is co-expressed with galanin in both the central and peripheral nervous systems. It is encoded by the preprogalanin gene and has been found to exhibit diverse biological activities, including modulation of neurotransmitter release and involvement in immune responses.
Molecular Characteristics:
- Sequence: Glu-Leu-Glu-Pro-Glu-Asp-Glu-Ala-Arg-Pro-Gly-Gly-Phe-Asp-Arg-Leu-Gln-Ser-Glu-Asp-Lys-Ala-Ile-Arg-Thr-Ile-Met-Glu-Phe-Leu-Ala-Phe-Leu-His-Leu-Lys-Glu-Ala-Gly-Ala-Leu-NH2
- Molecular Weight: 4640.38 Da
- CAS Number: 132699-74-2
- Purity: >95%
GMAP primarily exerts its effects through G-protein coupled receptors (GPCRs), specifically the galanin receptors (GALR1, GALR2, and GALR3). These receptors mediate various intracellular signaling pathways that influence neuronal excitability and neurotransmitter release.
-
Inhibition of Neurotransmitter Release:
- GMAP inhibits adenylate cyclase activity, leading to reduced cyclic AMP levels and modulating neurotransmitter release such as dopamine, norepinephrine, and acetylcholine .
- It has been shown to hyperpolarize neurons by opening potassium channels, contributing to its inhibitory effects on neuronal excitability .
-
Antimicrobial Activity:
- Research indicates that GMAP (16-41) exhibits antifungal properties against Candida albicans, with effective concentrations noted at 12 µg/ml. However, it is less potent compared to other antimicrobial peptides like magainin I .
- The antimicrobial activity appears to be conserved across species, as both human and porcine GMAP show similar effects .
Physiological Roles
GMAP is implicated in several physiological processes:
- Neuroprotection and Nerve Regeneration:
- Modulation of Pain Responses:
- Influence on Metabolism:
Case Studies
Case Study 1: Antifungal Activity Assessment
In a controlled laboratory study, GMAP (16-41) was tested for its antifungal efficacy against C. albicans. The results indicated that while GMAP could inhibit fungal growth at specific concentrations, it did not achieve the potency observed with other known antimicrobial peptides. This study highlights the potential use of GMAP in developing new antifungal therapies.
Case Study 2: Neuroprotective Effects in Animal Models
In rat models subjected to peripheral nerve injury, administration of GMAP led to improved recovery outcomes compared to control groups. The findings suggest that GMAP may enhance nerve regeneration through its neuroprotective properties.
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C134H219N35O37S/c1-21-72(13)106(167-113(186)77(18)148-115(188)83(38-29-31-50-135)151-129(202)98(62-105(180)181)165-119(192)89(44-48-104(178)179)155-130(203)99(65-170)166-120(193)86(41-45-100(138)172)150-114(187)82(137)54-67(3)4)131(204)156-85(40-33-52-143-134(140)141)122(195)169-108(78(19)171)133(206)168-107(73(14)22-2)132(205)157-90(49-53-207-20)121(194)154-88(43-47-103(176)177)118(191)163-96(60-80-36-27-24-28-37-80)127(200)160-92(56-69(7)8)123(196)149-76(17)112(185)159-95(59-79-34-25-23-26-35-79)126(199)161-94(58-71(11)12)125(198)164-97(61-81-63-142-66-145-81)128(201)162-93(57-70(9)10)124(197)152-84(39-30-32-51-136)117(190)153-87(42-46-102(174)175)116(189)147-74(15)110(183)144-64-101(173)146-75(16)111(184)158-91(109(139)182)55-68(5)6/h23-28,34-37,63,66-78,82-99,106-108,170-171H,21-22,29-33,38-62,64-65,135-137H2,1-20H3,(H2,138,172)(H2,139,182)(H,142,145)(H,144,183)(H,146,173)(H,147,189)(H,148,188)(H,149,196)(H,150,187)(H,151,202)(H,152,197)(H,153,190)(H,154,194)(H,155,203)(H,156,204)(H,157,205)(H,158,184)(H,159,185)(H,160,200)(H,161,199)(H,162,201)(H,163,191)(H,164,198)(H,165,192)(H,166,193)(H,167,186)(H,168,206)(H,169,195)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H4,140,141,143)/t72-,73-,74-,75-,76-,77-,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGPIFYJHRWXFC-NZESTMJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C134H219N35O37S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2944.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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